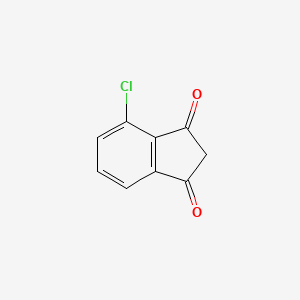![molecular formula C8H13NO B3032574 1-Azaspiro[3.5]nonan-2-one CAS No. 24571-98-0](/img/structure/B3032574.png)
1-Azaspiro[3.5]nonan-2-one
Vue d'ensemble
Description
The compound 1-Azaspiro[3.5]nonan-2-one is a spirocyclic compound, which is a type of bicyclic organic compound that includes a quaternary carbon atom that is a member of both rings. The structure of this compound is not directly discussed in the provided papers, but related structures such as 1-azaspiro[4.4]nonane and its derivatives are extensively studied due to their biological activities and potential applications in drug development .
Synthesis Analysis
The synthesis of azaspirocyclic compounds can be complex, involving multiple steps and the formation of different ring sizes. For example, the synthesis of 2-azaspiro[4.6]undec-7-enes involves a ring expansion/cyclization/chlorination sequence starting from N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols . Another method includes a nitroso-ene cyclization to construct 1-azaspiro[4.4]nonane, which is a key structural motif in the synthesis of cephalotaxine . Additionally, Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds is characterized by the presence of a nitrogen atom within the spirocyclic framework. The exact structure of this compound is not detailed, but related compounds such as 1-azaspiro[4.4]nonane-2,6-dione have been synthesized and resolved into enantiomers, indicating the presence of chiral centers and the potential for stereoisomerism .
Chemical Reactions Analysis
Azaspirocyclic compounds can undergo various chemical reactions. For instance, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives involves the introduction of an amide group and various substitutions at different positions on the ring system . The reactivity of these compounds can be influenced by the substituents and the ring strain inherent in the spirocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocyclic compounds, such as 2-azaspiro[4.4]nonane-1,3-diones, have been studied in the context of their anticonvulsant properties . These studies often involve the determination of lipophilicity using RP-HPLC methods and the evaluation of biological activity through various pharmacological tests. The presence of different substituents can significantly affect the pharmacological profile of these compounds.
Relevant Case Studies
Several case studies have been conducted on azaspirocyclic compounds, particularly focusing on their anticonvulsant and antiviral activities. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated against human coronavirus, with some compounds showing inhibitory activity . In another study, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione demonstrated anti-seizure properties in animal models . These findings highlight the potential of azaspirocyclic compounds in therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Bioactive Compounds
1-Azaspiro[3.5]nonan-2-one and its derivatives have been extensively studied for their synthetic and medicinal potential. For example, azaspiro[4.4]nonanes are key structures in several bioactive natural products. They represent the core skeleton of cephalotaxine, which has shown pronounced antileukemic activity, particularly in chronic myelogenous leukemia (El Bialy, Braun & Tietze, 2005). Similarly, compounds with the 1-azaspiro[4.4]nonanone structure have been used in constructing synthetic receptors and as intermediates in enzyme inhibitor synthesis.
Anticonvulsant Properties
Several derivatives of this compound have demonstrated promising anticonvulsant properties. For instance, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown significant activity against seizures in animal models, suggesting a potential role in epilepsy treatment (Kamiński, Obniska & Dybała, 2008).
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial potential. For example, 4-thiazolidinone derivatives, synthesized using 1-thia-4-azaspiro[4.5]decan-3-one as a scaffold, showed significant antimycobacterial activity, highlighting their potential as therapeutic agents against bacterial infections (Srivastava, Gaikwad, Haq, Sinha & Katti, 2005).
Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-azaspiro[3.5]nonan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-6-8(9-7)4-2-1-3-5-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELNKKVIHYKERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443625 | |
| Record name | 1-azaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24571-98-0 | |
| Record name | 1-azaspiro[3.5]nonan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azaspiro[3.5]nonan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
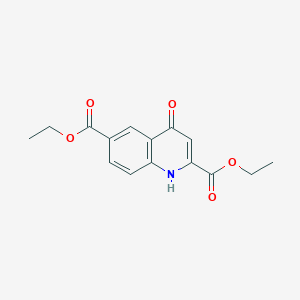
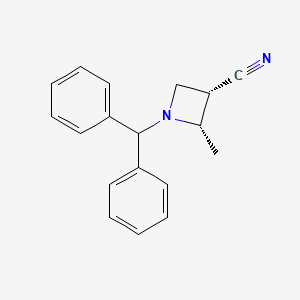
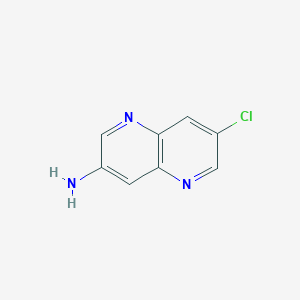



![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)

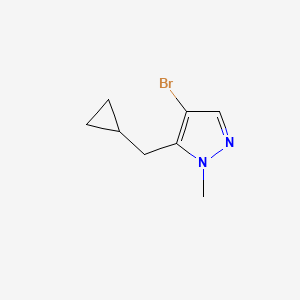
![7-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3032511.png)

